4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole
CAS No.:
Cat. No.: VC15811790
Molecular Formula: C9H7ClN4O2S
Molecular Weight: 270.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN4O2S |
|---|---|
| Molecular Weight | 270.70 g/mol |
| IUPAC Name | [4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
| Standard InChI | InChI=1S/C9H7ClN4O2S/c10-6-2-1-5(3-8(6)14(15)16)7-4-17-9(12-7)13-11/h1-4H,11H2,(H,12,13) |
| Standard InChI Key | RDROKVVBMPXTTC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=N2)NN)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring substituted at the 4-position with a 4-chloro-3-nitrophenyl group and at the 2-position with a hydrazinyl moiety. The thiazole core is a five-membered heterocycle containing one sulfur and one nitrogen atom, which confers rigidity and electronic diversity to the molecule . The 4-chloro-3-nitrophenyl group introduces steric bulk and electron-deficient characteristics, while the hydrazinyl group (-NH-NH2) provides potential hydrogen-bonding sites and reactivity toward electrophiles .
Crystallographic studies of analogous thiazoles, such as 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, reveal planar arrangements between the thiazole ring and substituted phenyl groups, with dihedral angles ranging from 0.5° to 7.4° . Such planar configurations facilitate π-π stacking interactions, which may influence solubility and crystal packing.
Spectroscopic Characteristics
While direct spectral data for 4-(4-chloro-3-nitrophenyl)-2-hydrazinylthiazole are unavailable, related compounds provide benchmarks:
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IR Spectroscopy: Expected peaks include N-H stretches (~3298 cm⁻¹ for hydrazine), aromatic C-H stretches (~3050 cm⁻¹), and C=N/C=C vibrations (~1600–1500 cm⁻¹) .
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NMR Spectroscopy: The hydrazinyl protons typically resonate as broad singlets near δ 7.0–8.0 ppm, while aromatic protons from the chloro-nitrophenyl group appear as doublets or multiplets in the δ 7.5–8.5 ppm range .
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Mass Spectrometry: The molecular ion peak (M⁺) should correspond to m/z 298.5 (C₉H₇ClN₄O₂S) .
Synthetic Methodologies
General Synthesis of Thiazole Derivatives
The synthesis of 4-(4-chloro-3-nitrophenyl)-2-hydrazinylthiazole likely follows a multi-step protocol analogous to reported routes for structurally similar compounds :
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Formation of Thiosemicarbazone Intermediate:
Reacting 4-chloro-3-nitrobenzaldehyde with thiosemicarbazide in ethanol under reflux yields the corresponding thiosemicarbazone. -
Cyclization to Thiazole Core:
Treating the thiosemicarbazone with α-halo ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in the presence of a base (e.g., sodium acetate) facilitates cyclization via nucleophilic substitution and dehydration . -
Purification:
Crude products are typically recrystallized from ethanol or ethyl acetate to achieve >90% purity .
Table 1: Representative Synthetic Conditions for Thiazole Analogs
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiosemicarbazone formation | Thiosemicarbazide, EtOH, reflux, 2 h | 85–90% |
| Cyclization | 2-Bromoacetophenone, NaOAc, EtOH, reflux, 8 h | 75–80% |
| Recrystallization | Ethyl acetate, room temperature | 90–92% |
| Compound | MCF-7 IC₅₀ (µg/mL) | NIH/3T3 IC₅₀ (µg/mL) |
|---|---|---|
| 4-Chloro analog | 125 | >500 |
| 4-Methoxy analog | 121.79 | 250 |
| Cisplatin | 31.2 | 330.58 |
Stability and Industrial Availability
Solid-State Stability
Intermolecular C–H⋯Cl and C–H⋯O hydrogen bonds dominate the crystal packing of chloro-nitrophenyl thiazoles, as evidenced by X-ray diffraction studies . These interactions enhance thermal stability, with melting points typically exceeding 120°C .
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
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Nitro Group: Enhances electrophilicity and π-acceptor capacity, improving interactions with biological targets .
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Chloro Group: Increases lipophilicity and steric hindrance, potentially reducing metabolic degradation .
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Hydrazine Moiety: Serves as a hydrogen-bond donor and chelating site for metal ions, relevant to enzyme inhibition .
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